2-fluoro-N-(4-(2-oxopiperidin-1-yl)phenyl)benzenesulfonamide
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Overview
Description
2-fluoro-N-(4-(2-oxopiperidin-1-yl)phenyl)benzenesulfonamide is a chemical compound that belongs to the sulfonamide family. It has gained significant attention in the scientific community due to its potential therapeutic and industrial applications.
Mechanism of Action
Target of Action
The primary target of 2-fluoro-N-(4-(2-oxopiperidin-1-yl)phenyl)benzenesulfonamide is activated factor X (FXa) . FXa plays a crucial role in the coagulation cascade, which is a series of reactions that ultimately leads to the formation of a blood clot. By inhibiting FXa, this compound can prevent the formation of blood clots .
Mode of Action
This compound acts as a direct inhibitor of FXa . It binds to FXa and prevents it from catalyzing the conversion of prothrombin to thrombin, a key step in the coagulation cascade . This compound has a high selectivity for FXa, with an inhibitory constant of 0.08 nM for human FXa .
Biochemical Pathways
By inhibiting FXa, this compound affects the coagulation cascade . This cascade is a series of reactions that lead to the formation of a blood clot. By preventing the conversion of prothrombin to thrombin, this compound reduces thrombin generation and indirectly inhibits platelet aggregation .
Pharmacokinetics
The pharmacokinetic properties of this compound include good bioavailability, low clearance, and a small volume of distribution in animals and humans . Its elimination pathways include renal excretion, metabolism, and biliary/intestinal excretion . A sulfate conjugate of Ο-demethyl apixaban (O-demethyl apixaban sulfate) has been identified as the major circulating metabolite of apixaban in humans, but it is inactive against human FXa .
Result of Action
The inhibition of FXa by this compound results in a reduction in thrombin generation and an indirect inhibition of platelet aggregation . This leads to a dose-dependent antithrombotic efficacy at doses that preserve hemostasis . When added on top of aspirin or aspirin plus clopidogrel at their clinically relevant doses, apixaban improves pre-clinical antithrombotic activity, without excessive increases in bleeding times .
Biochemical Analysis
Biochemical Properties
The compound 2-fluoro-N-(4-(2-oxopiperidin-1-yl)phenyl)benzenesulfonamide is known to interact with various enzymes and proteins. It has been identified as a direct inhibitor of activated factor X (FXa), a crucial enzyme in the coagulation cascade . The compound exhibits a high degree of selectivity for FXa over other human coagulation proteases .
Cellular Effects
The effects of this compound on cells are primarily related to its inhibition of FXa. By inhibiting FXa, the compound indirectly reduces thrombin generation, which in turn affects platelet aggregation . This can influence various cellular processes, including cell signaling pathways and cellular metabolism.
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding to FXa, inhibiting its activity. This inhibition occurs both for free FXa and for FXa bound in the prothrombinase complex . The compound’s effects at the molecular level also include potential changes in gene expression related to the coagulation cascade.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to be dose-dependent
Dosage Effects in Animal Models
In animal models, the antithrombotic efficacy of this compound has been demonstrated to be dose-dependent . The compound has been found to preserve hemostasis at effective antithrombotic doses
Metabolic Pathways
The compound is known to be involved in the coagulation cascade due to its inhibition of FXa
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-fluoro-N-(4-(2-oxopiperidin-1-yl)phenyl)benzenesulfonamide typically involves the reaction of 4-(2-oxopiperidin-1-yl)aniline with 2-fluorobenzenesulfonyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine or sodium hydroxide to neutralize the hydrochloric acid formed during the reaction.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to maximize yield and purity, and implementing safety measures to handle the reagents and by-products.
Chemical Reactions Analysis
Types of Reactions
2-fluoro-N-(4-(2-oxopiperidin-1-yl)phenyl)benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted sulfonamides.
Scientific Research Applications
2-fluoro-N-(4-(2-oxopiperidin-1-yl)phenyl)benzenesulfonamide has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Comparison with Similar Compounds
Properties
IUPAC Name |
2-fluoro-N-[4-(2-oxopiperidin-1-yl)phenyl]benzenesulfonamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17FN2O3S/c18-15-5-1-2-6-16(15)24(22,23)19-13-8-10-14(11-9-13)20-12-4-3-7-17(20)21/h1-2,5-6,8-11,19H,3-4,7,12H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GDAANICDWBMEKC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C(=O)C1)C2=CC=C(C=C2)NS(=O)(=O)C3=CC=CC=C3F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17FN2O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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